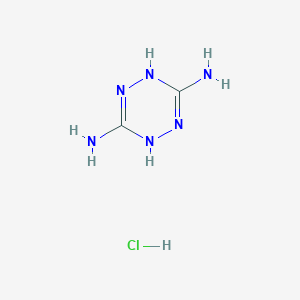

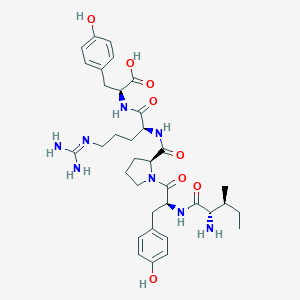

1,4-Dihydro-1,2,4,5-tetrazine-3,6-diamine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Energetic Materials Synthesis

This compound is utilized in the synthesis of energetic materials due to its high nitrogen content and thermal stability . It serves as a precursor for creating substances that release a significant amount of energy upon decomposition, making it valuable for explosives, propellants, and pyrotechnic compositions.

Thermal Stability Analysis

The thermal stability of this tetrazine derivative is remarkable, withstanding temperatures up to 370°C . This property is crucial for materials that must perform under extreme conditions, such as in aerospace applications where materials are exposed to high thermal stress.

Crystal Structure Determination

Low-temperature X-ray diffraction techniques have been employed to determine the crystal structures of various tetrazine derivatives, including 3,6-Diamino-1,2-dihydro-1,2,4,5-tetrazine Hydrochloride . Understanding the crystal structure is essential for predicting material properties and designing new compounds with desired characteristics.

Thermochemical Property Assessment

The compound’s combustion energies and enthalpies of formation have been determined through bomb calorimetry, providing valuable data for assessing its potential as an energetic material . These properties are fundamental for evaluating the performance and safety of energetic compounds.

Nucleophilic Substitution Reactions

It has been synthesized through nucleophilic substitution reactions, showcasing its versatility in organic synthesis . This method allows for the introduction of various functional groups, expanding the range of potential applications.

Environmental Impact Evaluation

Due to its high nitrogen content, the decomposition of this compound is expected to produce environmentally friendly molecular nitrogen as the main byproduct . This aspect is particularly important in the context of green chemistry and sustainable development.

Sensitivity and Performance Analysis

The compound’s decomposition energy is related to its sensitivity to detonation initiation, which is a critical factor in the safe handling and use of energetic materials . Accurate measurements of these properties help in designing safer and more efficient energetic compounds.

Computational Chemistry Applications

Computational methods have been used to estimate the enthalpy of combustion and other thermochemical characteristics of tetrazine derivatives . These computational approaches are vital for predicting the behavior of new compounds before they are synthesized.

Mécanisme D'action

Target of Action

It’s known that this compound is a derivative of 1,2,4,5-tetrazines, which are often used in the synthesis of energetic materials .

Mode of Action

It’s known that it acts as an electron-deficient diene in the inverse electron demand diels alder reaction .

Biochemical Pathways

It’s known that its derivatives are often used in the synthesis of energetic materials .

Propriétés

IUPAC Name |

1,4-dihydro-1,2,4,5-tetrazine-3,6-diamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N6.ClH/c3-1-5-7-2(4)8-6-1;/h(H3,3,5,6)(H3,4,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKWAILWWSBALM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNC(=NN1)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.57 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

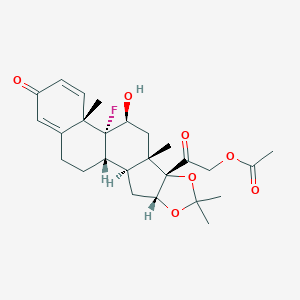

![[2-[(1S,2S,4R,8S,9S,11S,12R,13S,19R)-12-Fluoro-11,19-dihydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate](/img/structure/B122666.png)